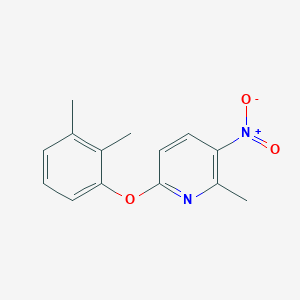

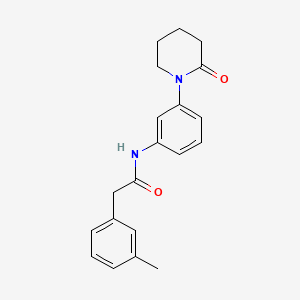

6-(2,3-二甲基苯氧基)-2-甲基-3-硝基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including substitution, nitration, ammoniation, and oxidation processes . For instance, the synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine follows such a pathway with an overall yield of 60.6% . Similarly, the synthesis of unsymmetrical bipyridyl ligands involves coupling reactions facilitated by palladium-catalyzed processes . These methods could potentially be adapted for the synthesis of "6-(2,3-Dimethylphenoxy)-2-methyl-3-nitropyridine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the crystal and molecular structures of nitropyridine derivatives . For example, the structure of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine was elucidated, revealing a bent conformation of the hydrazo-bridge and the formation of dimers in the crystal structure . Density functional theory (DFT) calculations complement these findings by providing detailed insights into the molecular geometry and electronic structure . These techniques would be applicable to determine the molecular structure of "6-(2,3-Dimethylphenoxy)-2-methyl-3-nitropyridine."

Chemical Reactions Analysis

The reactivity of nitropyridine compounds can be influenced by the presence of substituents and their positions on the ring. For instance, autohetarylation was observed for a 4,6-dimethyl-5-nitro-2-chloro-3-cyanopyridine molecule under basic conditions, leading to the formation of a doubled molecule . This suggests that "6-(2,3-Dimethylphenoxy)-2-methyl-3-nitropyridine" may also undergo unique transformations depending on the reaction conditions and the nature of the substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine derivatives can be characterized by spectroscopic methods such as FT-IR, FT-Raman, and NMR . These studies provide information on vibrational frequencies, molecular stability, bond strength, and chemical reactivity . For example, the vibrational properties of 3-hydroxy-6-methyl-2-nitropyridine were investigated using DFT and spectroscopic techniques, revealing the existence of different conformers and their stability . Similar analyses would be required to fully characterize the physical and chemical properties of "6-(2,3-Dimethylphenoxy)-2-methyl-3-nitropyridine."

科学研究应用

催化和抗增殖特性

化合物6-(2,3-二甲基苯氧基)-2-甲基-3-硝基吡啶在催化和作为抗增殖剂方面具有潜在应用。对类似化合物的研究,如含有双吡啶配体的二核金(III)氧配合物,显示出中等细胞毒性和对人类卵巢癌细胞系具有显著的抗增殖效果。这些化合物已被评估其作为抗癌剂的潜力,突出了与6-(2,3-二甲基苯氧基)-2-甲基-3-硝基吡啶类似的结构元素在药物化学和制药研究中的作用(Casini et al., 2006)。

还原代谢研究

对1-硝基蒽啶衍生物硝基蒽啶的研究为硝基含化合物的还原代谢和缺氧选择性毒性提供了见解。了解这类化合物在缺氧条件下的代谢可以为开发缺氧选择性细胞毒性剂提供信息,这对于研究用于靶向癌症治疗的6-(2,3-二甲基苯氧基)-2-甲基-3-硝基吡啶衍生物可能具有潜在意义(Wilson et al., 1986)。

镍配合物的配体设计

合成和表征携带膦吡啶配体的镍配合物,包括具有二甲基苯基取代基的变体,为探索6-(2,3-二甲基苯氧基)-2-甲基-3-硝基吡啶在催化应用中提供了框架。这样的研究可能导致新的用于乙烯寡聚和其他聚合反应的催化系统的开发,利用二甲基苯氧基和硝基吡啶基团的结构和电子性质(Speiser et al., 2004)。

Pummerer重排和氨基醛合成

通过涉及氨基吡啶的Pummerer重排反应形成氨基醛,例如2-氨基-3-硝基吡啶,突显了硝基吡啶衍生物的反应性和合成效用。这种化学可能与6-(2,3-二甲基苯氧基)-2-甲基-3-硝基吡啶在有机合成和材料科学中的官能化和应用相关(Rakhit et al., 1979)。

属性

IUPAC Name |

6-(2,3-dimethylphenoxy)-2-methyl-3-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-9-5-4-6-13(10(9)2)19-14-8-7-12(16(17)18)11(3)15-14/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPIFTWWUXTWSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=NC(=C(C=C2)[N+](=O)[O-])C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2508748.png)

![(2,6-Dimethylmorpholino)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2508753.png)

![N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2508755.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B2508756.png)

![N-[3-(7-Methyl-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2508759.png)

![2-(4-Fluorophenyl)-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]imidazo[1,2-a]pyridine](/img/structure/B2508762.png)

![2-(3,4-dimethylphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2508766.png)

![N-[[4-(3-Morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2508768.png)

![4-Chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2508771.png)